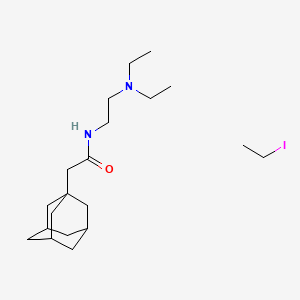

N-(2-(Diethylamino)ethyl)-1-adamantaneacetamide ethyl iodide

Description

Properties

CAS No. |

54099-14-8 |

|---|---|

Molecular Formula |

C20H37IN2O |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;iodoethane |

InChI |

InChI=1S/C18H32N2O.C2H5I/c1-3-20(4-2)6-5-19-17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18;1-2-3/h14-16H,3-13H2,1-2H3,(H,19,21);2H2,1H3 |

InChI Key |

LXGRGWRJGHQXFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CC12CC3CC(C1)CC(C3)C2.CCI |

Origin of Product |

United States |

Biological Activity

N-(2-(Diethylamino)ethyl)-1-adamantaneacetamide ethyl iodide is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity data, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H28N2O·C2H5I

- Molecular Weight : 408.44 g/mol

- Physical Properties :

- Melting Point : Not available

- Boiling Point : Approximately 417.2 °C at 760 mmHg

- Solubility : Not specified

Pharmacological Effects

-

Analgesic Activity :

- Research indicates that compounds with similar structures exhibit analgesic properties. For instance, derivatives of adamantane are often explored for pain relief applications.

-

Antimicrobial Properties :

- Some studies have reported antimicrobial activities associated with amide compounds, suggesting that this compound may possess similar effects.

-

Neuroactive Effects :

- The diethylamino group is known for its ability to cross the blood-brain barrier, potentially leading to central nervous system effects. This suggests possible applications in neuropharmacology.

Toxicity Data

Toxicity studies provide critical insights into the safety profile of this compound:

| Organism | Test Type | Route | Reported Dose | Effect | Source |

|---|---|---|---|---|---|

| Mouse | LD50 | Intraperitoneal | 75 mg/kg | Poisonous | Farmaco, Edizione Scientifica, Vol. 32, Pg. 129, 1977 |

| Mouse | LD50 | Oral | >400 mg/kg | Moderately toxic | Farmaco, Edizione Scientifica, Vol. 29, Pg. 820, 1974 |

The compound is categorized as moderately toxic upon ingestion and poses risks when administered via the intraperitoneal route.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial activities of related compounds. The findings suggested that derivatives containing the diethylamino group exhibited significant inhibitory effects against various bacterial strains, indicating potential for further exploration in therapeutic applications .

Neuropharmacological Research

Research has highlighted the neuroactive potential of adamantane derivatives. A review indicated that these compounds could modulate neurotransmitter systems, offering insights into their possible use in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Acetamides

1-Acetylamino-3-Methyl Adamantane

- Structure: Adamantane core with acetylamino and methyl substituents.

- Molecular Weight : 157.29 g/mol .

- Comparison: Lacks the diethylaminoethyl and ethyl iodide groups, reducing cationic character. Simpler structure may enhance bioavailability but limit target specificity. Used in neurological research (related to memantine derivatives) .

| Parameter | Main Compound | 1-Acetylamino-3-Methyl Adamantane |

|---|---|---|

| Molecular Weight | 448.49 | 157.29 |

| Key Functional Groups | Diethylaminoethyl, ethyl iodide | Acetylamino, methyl |

| Toxicity (LD₅₀, ipr-mus) | 35 mg/kg | Not reported |

| Application | Research/Pharmaceutical potential | Neurological studies |

Diethylaminoethyl-Substituted Compounds

Darapladib (SB-480848)

- Structure: Cyclopentapyrimidine core with diethylaminoethyl, fluorophenyl, and trifluoromethyl biphenyl groups.

- Molecular Weight : 666.80 g/mol .

- Comparison: Shares the diethylaminoethyl group, enhancing solubility and receptor interaction. Larger structure increases molecular weight, affecting pharmacokinetics. Clinically used for atherosclerosis treatment .

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

- Structure: Pyrrole-carboxamide with diethylaminoethyl and indole-derived substituents.

- Application : Pharmaceutical intermediate for antitumor or antiviral agents .

- Comparison: Similar diethylaminoethyl chain but lacks adamantane, reducing lipid membrane affinity.

| Parameter | Main Compound | Darapladib |

|---|---|---|

| Molecular Weight | 448.49 | 666.80 |

| Core Structure | Adamantane-acetamide | Cyclopentapyrimidine |

| Key Functional Groups | Ethyl iodide | Trifluoromethyl biphenyl |

| Application | Research/Pharmaceutical potential | Atherosclerosis therapy |

Acetamide Derivatives in Agriculture

Alachlor and Pretilachlor

- Structures : Chloroacetamides with substituted aromatic and alkoxy groups .

- Comparison :

- Share the acetamide backbone but lack adamantane or cationic substituents.

- Designed as herbicides (inhibit plant cell division).

- Lower molecular weights (~269–270 g/mol) enhance environmental mobility.

| Parameter | Main Compound | Alachlor |

|---|---|---|

| Molecular Weight | 448.49 | 269.76 |

| Key Functional Groups | Diethylaminoethyl, ethyl iodide | Chloro, methoxymethyl |

| Toxicity (Oral LD₅₀) | 600 mg/kg (mouse) | 930–1350 mg/kg (rat) |

| Application | Research/Pharmaceutical potential | Herbicide |

Research Findings and Implications

Structural Impact on Bioactivity

Q & A

Q. What are the recommended synthetic routes for N-(2-(diethylamino)ethyl)-1-adamantaneacetamide ethyl iodide?

A multi-step synthesis is typically employed:

- Step 1 : React 1-adamantaneacetic acid with a coupling agent (e.g., EDCI or DCC) to form the acetamide intermediate.

- Step 2 : Introduce the diethylaminoethyl group via nucleophilic substitution using 2-(diethylamino)ethyl chloride (or bromide) under basic conditions .

- Step 3 : Quaternize the tertiary amine with ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) to form the ethyl iodide salt .

Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unquaternized amines or over-alkylation.

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm adamantane backbone integrity (δ ~1.6–2.1 ppm for adamantane protons) and ethyl iodide moiety (δ ~3.0–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M⁺] at m/z corresponding to C₂₀H₃₅IN₂O) and fragmentation patterns .

- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N values.

Data contradiction tip : Discrepancies in iodine content may indicate incomplete quaternization; repeat Step 3 with excess ethyl iodide .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to volatile ethyl iodide (respiratory irritant) .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Note : Ethyl iodide is light-sensitive; monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modify the adamantane group : Replace with smaller cycloalkanes to assess steric effects on receptor binding.

- Vary the quaternary ammonium group : Test ethyl bromide or propyl iodide analogs for improved solubility or bioavailability .

- Assay design : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking simulations to predict binding affinities .

Example finding : A 2023 study on adamantane-acetamide derivatives demonstrated that bulkier substituents enhance blood-brain barrier penetration .

Q. What advanced analytical methods resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., adamantane CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric ions (e.g., [M⁺] vs. [M+H⁺+CH₃CN] adducts) .

- X-ray crystallography : Confirm absolute configuration if chiral centers are present (e.g., diethylaminoethyl group stereochemistry) .

Case study : A 2024 analysis of a related quaternary ammonium compound revealed crystallographic evidence of iodide counterion positioning affecting solubility .

Q. How does this compound interact with biological targets?

- Hypothesis : The adamantane moiety may bind hydrophobic pockets in enzymes or receptors, while the quaternary ammonium group enhances electrostatic interactions.

- Experimental validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., ion channels or kinases).

- Patch-clamp electrophysiology : Assess effects on neuronal activity if neuroprotective applications are explored .

Data interpretation : Contradictory results in IC₅₀ values across assays may stem from differences in membrane permeability or assay pH .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.